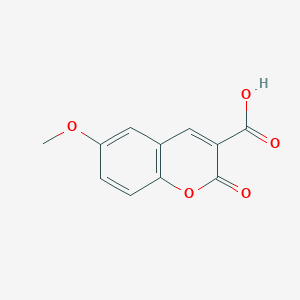

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Übersicht

Beschreibung

6-Methoxy-2-oxo-2H-chromen-3-carbonsäure ist eine chemische Verbindung mit der Summenformel C11H8O5 und einem Molekulargewicht von 220,18 g/mol . Sie ist ein Derivat von Cumarin, einer Klasse von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen bekannt sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Methoxy-2-oxo-2H-chromen-3-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine übliche Methode beinhaltet die Reaktion von 6-Methoxy-2-hydroxybenzaldehyd mit Malonsäure in Gegenwart eines Katalysators wie Piperidin . Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Essigsäure durchgeführt.

Industrielle Produktionsmethoden

Die Prinzipien der grünen Chemie, wie die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, werden oft angewendet, um den Syntheseprozess zu optimieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Methoxy-2-oxo-2H-chromen-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Dihydroderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten an verschiedenen Positionen am Chromenring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Brom, Chlor und verschiedene Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Chromene, Dihydrochromene und Chinone, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Analyse Chemischer Reaktionen

Types of Reactions

6-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include substituted chromenes, dihydrochromenes, and quinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

While specific applications of "6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid" are not detailed within the provided search results, the related research suggests potential applications based on its properties and the uses of similar compounds.

Here's what can be gathered:

Chemical Properties and Identifiers

"this compound" has the molecular formula and a molecular weight of 220.18 g/mol . Key identifiers include the IUPAC name 6-methoxy-2-oxochromene-3-carboxylic acid, InChI code InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13), and SMILES string COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O . It is also known by several synonyms, including this compound and 6-methoxy-2-oxochromene-3-carboxylic acid .

Antiproliferative Agents and Fluorescent Probes

Research on coumarin derivatives, which share a similar structure, indicates potential applications as antiproliferative agents and fluorescent probes . Derivatives of coumarin-hydroxamic acid were designed and synthesized for this dual purpose, showing that some compounds inhibited cancer cell proliferation and exhibited strong binding to histone deacetylases . Specifically, compounds 7c , 7e , 7f , 7i , and 7j demonstrated similar antiproliferative activity to the reference compound at a concentration of 10 μM . Additionally, compounds 7j and 7k showed significantly increased relative fluorescence, suggesting their potential as fluorescent probes .

Photoinitiators

Coumarin-based compounds have been explored as high-performance photoinitiators . This suggests that "this compound" and its derivatives could be investigated for similar applications in photochemistry .

Carbonic Anhydrase Inhibitors

"this compound" is related to compounds that act as selective inhibitors of carbonic anhydrase IX and XII .

Synthesis of Coumarins

Wirkmechanismus

The mechanism of action of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. It also interacts with cellular signaling pathways, modulating the expression of genes involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-Chlor-2-oxo-2H-chromen-3-carbonsäure

- 8-Methoxy-2-oxo-2H-chromen-3-carbonsäure

- 2-Oxo-2H-chromen-3-carbonsäure (2,4-Dimethoxy-benzyliden)-hydrazid

- 2-Oxo-2H-chromen-3-carbonsäure (4-Brom-benzyliden)-hydrazid

Einzigartigkeit

6-Methoxy-2-oxo-2H-chromen-3-carbonsäure ist einzigartig aufgrund ihrer Methoxygruppe an der 6-Position, die ihr spezifische chemische und biologische Eigenschaften verleiht. Diese Substitution kann die Löslichkeit, Stabilität und Wechselwirkung der Verbindung mit biologischen Zielstrukturen verbessern und sie zu einer wertvollen Verbindung für verschiedene Anwendungen machen .

Biologische Aktivität

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a compound belonging to the class of chromenes, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Chemical Formula: C11H10O5

Molecular Weight: 218.19 g/mol

CAS Number: 711717

The compound features a methoxy group and a carboxylic acid moiety that contribute to its unique reactivity and solubility characteristics. The structural attributes are crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested:

- Prostate cancer (PC3)

- Breast cancer (MDA-MB-231, BT-474)

In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving modulation of cell cycle regulatory proteins such as p21 and p53. For instance, compounds derived from this structure exhibited growth inhibition comparable to standard chemotherapeutics at concentrations around 10 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15.63 | Induces apoptosis via caspase activation |

| PC3 | 10.38 | Modulates p21 and p53 expression |

| BT-474 | Comparable to SAHA | Inhibits HDACs leading to altered gene expression |

Antioxidant Activity

The compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is essential for reducing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

This compound has also been reported to possess anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and altering the expression of apoptotic regulators like p53.

- Cell Cycle Regulation : It influences the expression levels of cyclin-dependent kinase inhibitors, leading to cell cycle arrest.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on MDA-MB-231 Cells : This study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers after 24 hours of exposure .

- In Vivo Studies : Preliminary animal studies suggest that administration of this compound can lead to reduced tumor growth rates compared to control groups, indicating its potential for further development as an anticancer agent.

Eigenschaften

IUPAC Name |

6-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQQAIQZABTSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351856 | |

| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35924-44-8 | |

| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.